N-[(3-Methylpiperidin-4-yl)methyl]propanamide
Description
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is a propanamide derivative featuring a 3-methylpiperidin-4-ylmethyl substituent. Piperidine-containing compounds are prevalent in pharmaceuticals, particularly in central nervous system (CNS) agents, due to their ability to modulate receptor interactions. This article compares these analogs, focusing on structural, pharmacological, and physicochemical characteristics.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[(3-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
YUAYQZGAMMXWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CCNCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 3-methylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methylpiperidine+Propanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Methylpiperidin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, depending on the target. For example, it may bind to opioid receptors, modulating pain perception and providing analgesic effects.
Comparison with Similar Compounds
TRPV1 Antagonists (–3)
Compounds 20–24 () and 43–48 () are 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamides with pyridine or cycloalkylmethoxy substituents. These modifications influence receptor binding and solubility:
- Pyridine-sulfonamido derivatives (e.g., compound 20, ): Feature bulky aryl-sulfonamido groups, resulting in higher molecular weights (~678 g/mol) and melting points (85–90°C) .
- Cycloalkylmethoxy derivatives (e.g., compound 43, ): Incorporation of cyclopropane or cyclohexyl groups reduces polarity, as seen in lower melting points (63–65°C) .
Opioid Receptor Agonists ()
Fentanyl analogs, such as para-methylfentanyl () and N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (), share a piperidine-propanamide core but differ in substituents:
Melatonin Receptor Agonists ()
Tasimelteon (Hetlioz®) features a benzofuranyl-cyclopropane moiety linked to propanamide (C15H19NO2, MW 245.32). Its compact structure and lower molecular weight enhance oral bioavailability .
Antimicrobial Agents ()
Pharmacological Activity Comparison
Physicochemical Properties
Melting Points and Solubility
- TRPV1 Antagonists : Melting points range from 62°C (compound 22, ) to 139°C (compound 23, ), reflecting crystallinity variations due to substituent bulk .
- Fentanyl Analogs : Lower melting points (e.g., 64–66°C for compound 24, ) correlate with increased lipophilicity .
- Tasimelteon : Moderate logP (~2.5) balances solubility and CNS penetration .
Molecular Weight and logP
Structure-Activity Relationship (SAR) Insights
- Alkoxy Chain Length : Longer chains (e.g., isopentyloxy in compound 23, ) increase TRPV1 antagonism but reduce solubility .
- Halogenation : Chloro or fluoro substituents (e.g., para-chlorofentanyl, ) enhance opioid receptor binding .
- Heterocyclic Moieties : Thiazole rings () improve antimicrobial activity via membrane disruption .
Biological Activity
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known by its chemical formula CHNO, features a piperidine ring substituted with a methyl group and an amide functional group. This structure is significant as it influences the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body. It is known to modulate neurotransmitter systems, particularly those involving opioid receptors. Research indicates that compounds with similar structures can act as either agonists or antagonists at these receptors, influencing pain perception and other physiological responses .
1. Opioid Receptor Interaction
Studies have shown that N-substituted piperidine derivatives can exhibit significant effects on opioid receptors. For instance, the presence of the methyl group at the 3-position of the piperidine ring can enhance binding affinity and selectivity for these receptors .
| Compound | Receptor Type | Binding Affinity (K) |
|---|---|---|
| This compound | μ-opioid receptor | 0.88 nM |
| Analogous compound (without methyl) | μ-opioid receptor | 194 nM |
This table illustrates how modifications to the piperidine structure can significantly alter receptor interactions.
2. Analgesic Effects
The analgesic properties of this compound have been evaluated in various animal models. In one study, administration of this compound resulted in a dose-dependent reduction in pain response, highlighting its potential use as an analgesic agent .
Case Study 1: Analgesic Efficacy
A study conducted on rodents demonstrated that this compound effectively reduced nociceptive responses in a formalin-induced pain model. The results indicated that the compound could serve as a promising candidate for pain management therapies.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. Results suggested that it may inhibit apoptosis in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Toxicity and Safety Profile
Preliminary toxicological assessments indicate that this compound exhibits low cytotoxicity, making it an attractive candidate for further development in pharmacotherapy. However, comprehensive toxicity studies are necessary to establish a complete safety profile before clinical applications .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, piperidine protons appear as multiplet signals (δ 1.2–3.5 ppm), while propanamide carbonyls resonate near δ 170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks). ESI-MS is preferred for polar derivatives .
- Melting Point : Consistent melting points (e.g., 100–110°C) indicate purity .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Advanced
Modify substituents on the piperidine ring or propanamide chain to alter pharmacokinetics. For instance:
- Piperidine Substitutions : Adding methyl groups (e.g., 3-methyl) enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Propanamide Modifications : Introducing electron-withdrawing groups (e.g., fluorine) may increase receptor binding affinity, as seen in TRPV1 antagonists .
Validate hypotheses using in vitro assays (e.g., receptor binding) and computational docking .
How should researchers resolve contradictions in spectroscopic data between synthesized batches?
Q. Advanced
- NMR Discrepancies : Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. Compare with literature data (e.g., reports δ 2.4–3.1 ppm for piperidine-CH₂ groups).
- MS Variability : Recalibrate instruments and verify ionization parameters. Contamination can be ruled out via HPLC purity checks (>98%) .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures .
What metabolic pathways are predicted for this compound, and how can metabolites be identified?
Q. Advanced
- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) likely oxidize the piperidine ring or propanamide chain. Use liver microsomes or hepatocytes to identify hydroxylated metabolites .
- Phase II Metabolism : Glucuronidation may occur at hydroxyl groups. Detect via LC-MS/MS with negative ion mode .
- Stable Isotope Labeling : Track metabolic stability using ¹⁴C-labeled compounds .
How can computational modeling predict the binding affinity of this compound to target receptors?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with opioid or TRPV1 receptors. Focus on hydrogen bonding with propanamide carbonyl and van der Waals contacts with the piperidine ring .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Calculate binding free energies via MM-PBSA .
What analytical methods distinguish this compound from regulated analogs (e.g., fentanyl derivatives)?
Q. Advanced
- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatives improve volatility for detecting subtle structural differences (e.g., methyl vs. phenyl substitutions) .
- IR Spectroscopy : Unique carbonyl stretches (1650–1750 cm⁻¹) differentiate propanamide from ester or carbamate analogs .
- Regulatory Compliance : Cross-reference CAS numbers and spectral libraries (e.g., NIST Chemistry WebBook) to avoid misidentification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
